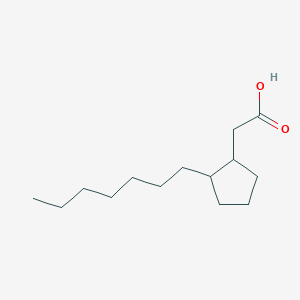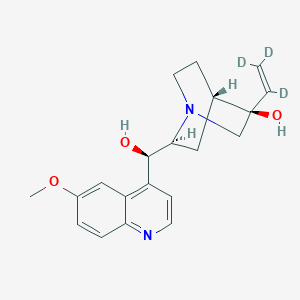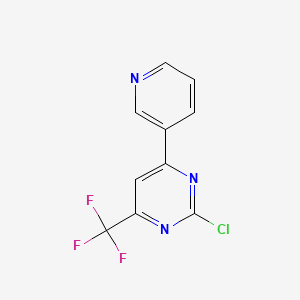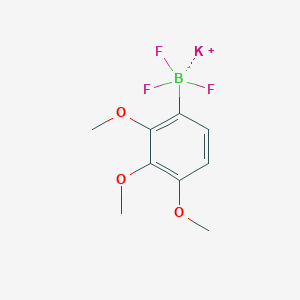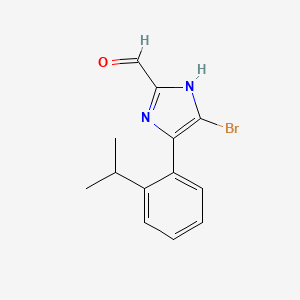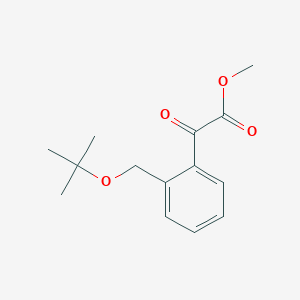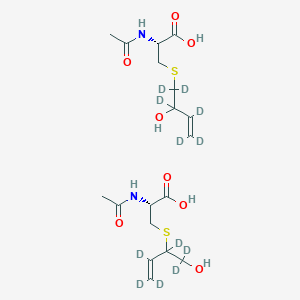
MHBMA-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohydroxybutenyl mercapturic acid-d6 (MHBMA-d6) is a deuterated analog of monohydroxybutenyl mercapturic acid, a metabolite of 1,3-butadiene. This compound is primarily used as a biomarker in scientific research to study exposure to 1,3-butadiene, a known human carcinogen found in cigarette smoke, automobile exhaust, and industrial emissions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monohydroxybutenyl mercapturic acid-d6 involves the reaction of deuterated 1,3-butadiene with glutathione, followed by enzymatic conversion to the mercapturic acid form. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of monohydroxybutenyl mercapturic acid-d6 is not widely reported, as it is primarily used for research purposes. the general approach involves large-scale synthesis using deuterated precursors and purification through high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Monohydroxybutenyl mercapturic acid-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monohydroxybutenyl mercapturic acid-d6, which are used in further research and analysis .
Scientific Research Applications
Monohydroxybutenyl mercapturic acid-d6 is extensively used in scientific research, particularly in the following fields:
Mechanism of Action
Monohydroxybutenyl mercapturic acid-d6 exerts its effects by mimicking the behavior of monohydroxybutenyl mercapturic acid in biological systems. It is metabolized through the same pathways, allowing researchers to trace and quantify the exposure to 1,3-butadiene. The molecular targets include enzymes involved in the detoxification of 1,3-butadiene, such as glutathione S-transferase .
Comparison with Similar Compounds
Similar Compounds
Dihydroxybutyl mercapturic acid (DHBMA): Another metabolite of 1,3-butadiene, used as a biomarker for exposure.
Trihydroxybutyl mercapturic acid (THBMA): A more oxidized form of the mercapturic acid metabolites of 1,3-butadiene.
Uniqueness
Monohydroxybutenyl mercapturic acid-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry analysis. The deuterium atoms enhance the accuracy and precision of quantification, making it a valuable tool in research .
Properties
Molecular Formula |
C18H30N2O8S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid |
InChI |
InChI=1S/2C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t2*7?,8-/m00/s1/i2*1D2,3D,4D2,7D |
InChI Key |
IEWINGYEAUEHJQ-XDBRDGETSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O)[2H].[2H]C(=C([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)O)NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC(CSCC(C=C)O)C(=O)O.CC(=O)NC(CSC(CO)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


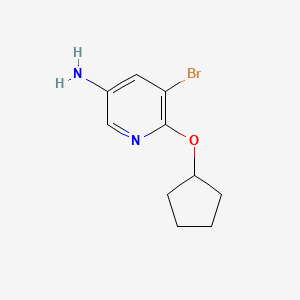
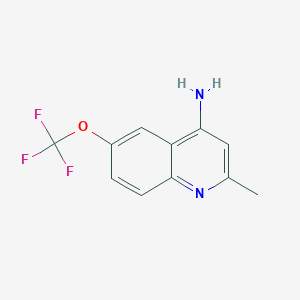

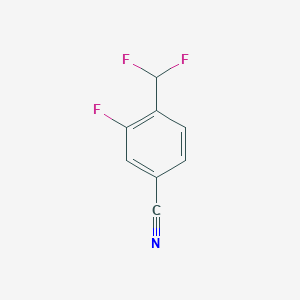

![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
